molecular formula C11H12N4O2 B4911266 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid

Cat. No.: B4911266
M. Wt: 232.24 g/mol
InChI Key: SAULKPQZTVSKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid is a compound that features a tetrazole ring attached to a benzoic acid moiety. Tetrazoles are known for their bioisosteric properties, often used to replace carboxylic acids in pharmaceutical compounds to enhance lipophilicity and bioavailability

Preparation Methods

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring . This is followed by a coupling reaction with a benzoic acid derivative. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions:

Scientific Research Applications

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7(2)15-13-10(12-14-15)8-3-5-9(6-4-8)11(16)17/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAULKPQZTVSKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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